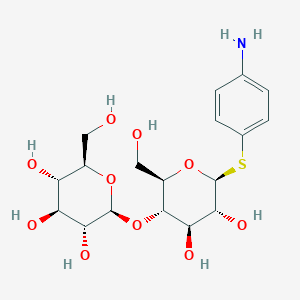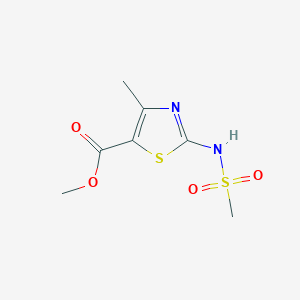![molecular formula C15H13ClO2 B8412721 Ethyl 4-chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B8412721.png)
Ethyl 4-chloro-[1,1'-biphenyl]-2-carboxylate
概要
説明
Ethyl 4-chloro-[1,1’-biphenyl]-2-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an ethyl ester group at the 2-position and a chlorine atom at the 4-position of the biphenyl structure. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-[1,1’-biphenyl]-2-carboxylate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of biphenyl is coupled with an ethyl 4-chlorobenzoate in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is highly efficient.
Industrial Production Methods
Industrial production of ethyl 4-chloro-[1,1’-biphenyl]-2-carboxylate often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems further enhances the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Ethyl 4-chloro-[1,1’-biphenyl]-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Bases: Common bases include potassium carbonate and sodium hydroxide.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Substituted Biphenyls: Formed through substitution reactions.
Oxidized Derivatives: Formed through oxidation reactions.
科学的研究の応用
Ethyl 4-chloro-[1,1’-biphenyl]-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of ethyl 4-chloro-[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Chloro-1,1’-biphenyl: Lacks the ethyl ester group and has different reactivity and applications.
Ethyl 4-bromo-[1,1’-biphenyl]-2-carboxylate: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
Uniqueness
The presence of both the ethyl ester and chlorine groups allows for versatile modifications and functionalizations .
特性
分子式 |
C15H13ClO2 |
|---|---|
分子量 |
260.71 g/mol |
IUPAC名 |
ethyl 5-chloro-2-phenylbenzoate |
InChI |
InChI=1S/C15H13ClO2/c1-2-18-15(17)14-10-12(16)8-9-13(14)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
InChIキー |
KTOCZOQFTMLQEY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CC(=C1)Cl)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[5-(3-Chlorophenyl)isoxazol-3-yl]ethanol](/img/structure/B8412704.png)



![4-Chlorobenzo[b]thiophen-7-ol](/img/structure/B8412719.png)

